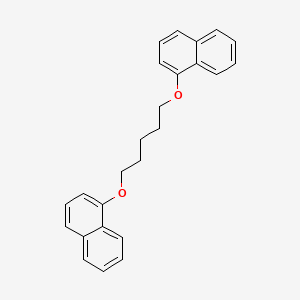
1,5-Di(1-naphthoxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Di(1-naphthoxy)pentane is an organic compound that features two naphthoxy groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Di(1-naphthoxy)pentane can be synthesized through oxidative polymerization, commonly known as the Scholl reaction. This method involves the dehydrogenative coupling of aromatic compounds under oxidative conditions. The polymerization is typically carried out in the presence of an oxidizing agent such as ferric chloride (FeCl3) in a solvent like nitrobenzene .
Industrial Production Methods
These processes are optimized for higher yields and molecular weights of the resulting polymers .
Chemical Reactions Analysis
Types of Reactions
1,5-Di(1-naphthoxy)pentane primarily undergoes oxidative polymerization reactions. It can also participate in substitution reactions due to the presence of the naphthoxy groups.
Common Reagents and Conditions
Oxidative Polymerization: Ferric chloride (FeCl3) in nitrobenzene under an oxygen atmosphere.
Substitution Reactions: Various electrophiles can react with the naphthoxy groups under suitable conditions.
Major Products
The major product of oxidative polymerization is poly[this compound], which exhibits high molecular weights and unique structural properties .
Scientific Research Applications
1,5-Di(1-naphthoxy)pentane has several applications in scientific research:
Mechanism of Action
The primary mechanism by which 1,5-Di(1-naphthoxy)pentane exerts its effects is through oxidative polymerization. The process involves the formation of radical-cation intermediates, which then couple to form the polymer. The reactivity of these intermediates is influenced by the structure of the monomer and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di(1-naphthoxy)diphenyl sulfone: Another compound used in oxidative polymerization with higher overall yields and molecular weights compared to 1,5-Di(1-naphthoxy)pentane.
1,5-Bis(1-naphthoxy)-3-oxapentane: Contains a flexible diethylene oxide unit between two naphthalene rings, used in similar polymerization reactions.
Uniqueness
This compound is unique due to its specific structural arrangement, which influences its reactivity and the properties of the resulting polymers. Its ability to form high molecular weight polymers with distinct mechanical and thermal properties makes it valuable in various applications .
Properties
IUPAC Name |
1-(5-naphthalen-1-yloxypentoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O2/c1(6-18-26-24-16-8-12-20-10-2-4-14-22(20)24)7-19-27-25-17-9-13-21-11-3-5-15-23(21)25/h2-5,8-17H,1,6-7,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDPNGDIWQWSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

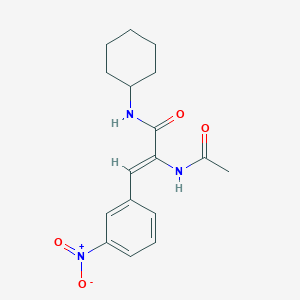
![3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5225647.png)

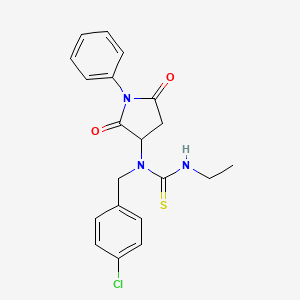
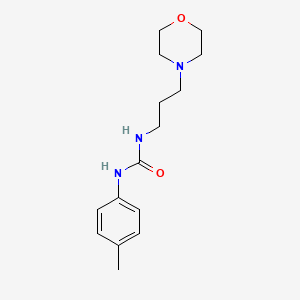
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5225685.png)
![ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5225689.png)
![(E)-3-(3-nitroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5225693.png)
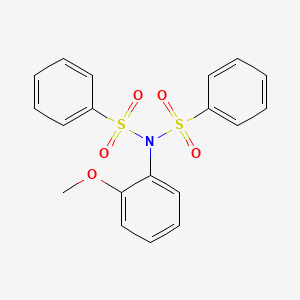
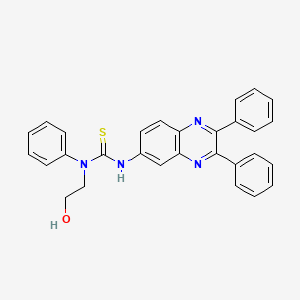

![1-(4-Iodobenzoyl)-3-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea](/img/structure/B5225741.png)
![5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5225745.png)
